3-羟甲基甲芬那酸酰基-A-D-葡萄糖醛酸苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Hydroxymethyl Mefenamic Acid Acyl-β-D-glucuronide is a metabolite of mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID). It is formed through the conjugation of mefenamic acid with glucuronic acid, a process primarily occurring in the liver. This conjugation increases the solubility of hydrophobic compounds, facilitating their excretion.

Synthesis Analysis

The synthesis of 1-beta-O-acyl glucuronides of NSAIDs, including mefenamic acid, involves the reaction of the carboxylic acid group of the drug with activated forms of glucuronic acid. Baba and Yoshioka (2006) described a chemo-enzymatic procedure for synthesizing 1-beta-O-acyl glucuronides of mefenamic acid, among others, using lipase and esterase enzymes for the selective removal of protecting groups, yielding the target glucuronides in high yields (Baba & Yoshioka, 2006).

Molecular Structure Analysis

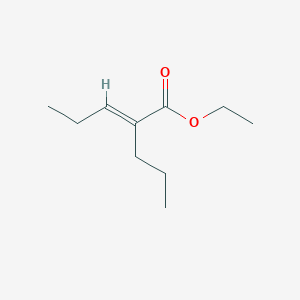

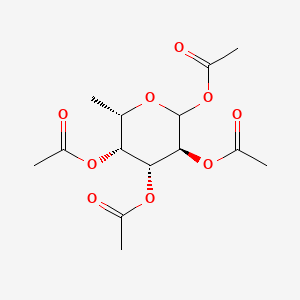

The molecular structure of acyl glucuronides, including 3-Hydroxymethyl Mefenamic Acid Acyl-β-D-glucuronide, features a glucuronic acid moiety linked via an ester bond to the drug molecule. The glucuronic acid confers increased water solubility and is pivotal for the metabolite's excretion. Structural analysis is typically performed using spectroscopic methods such as NMR and mass spectrometry.

Chemical Reactions and Properties

Acyl glucuronides are known for their reactivity, particularly the ability to undergo intramolecular rearrangement and react with proteins, potentially leading to adverse drug reactions. McGurk et al. (1996) explored the reactivity of mefenamic acid glucuronide, demonstrating its stability at physiological pH and its ability to bind irreversibly to proteins (McGurk et al., 1996).

Physical Properties Analysis

The physical properties of acyl glucuronides, such as solubility, stability, and half-life, are crucial for understanding their pharmacokinetic behavior. The stability of these compounds can vary significantly with pH and temperature. For example, the half-life of mefenamic acid glucuronide at physiological conditions was found to be considerably longer than many other acyl glucuronides, indicating its relative stability (McGurk et al., 1996).

科学研究应用

体内代谢和分布:甲芬那酸(MEF),3-羟甲基甲芬那酸酰基-A-D-葡萄糖醛酸苷从中衍生,在体内广泛代谢。一项研究在口服 MEF 后在大鼠中鉴定了四种单羟基 MEF 及其相应的葡萄糖醛酸苷。这些代谢物显示出显着的全身暴露,表明可能存在全身毒性,尤其是在重复 MEF 治疗后 (Fong 等人,2015)。

与蛋白质的反应性:甲芬那酸葡萄糖醛酸苷已被证明在体外和离体均能与蛋白质不可逆地结合。这种结合与反应性酰基葡萄糖醛酸苷的形成有关,可能是药物诱导的肾毒性的一个因素 (McGurk 等人,1996)。

药物葡萄糖醛酸苷代谢物的生物合成:一项使用酿酒酵母的研究证明了各种葡萄糖醛酸苷的有效生成,包括含有羧酸的药物(如甲芬那酸)的酰基葡萄糖醛酸苷。该系统为体外合成葡萄糖醛酸苷以进行毒理分析提供了一种方法 (Ikushiro 等人,2016)。

酰基连接代谢物的形成和毒性:对甲芬那酸的研究发现,它代谢成酰基连接代谢物,这些代谢物与蛋白质加合物的形成和潜在的药物毒性有关。这包括生物活化为反应性转酰基衍生物 (Horng & Benet,2013)。

人肾脏中的葡萄糖醛酸化动力学:使用人肾皮质微粒体研究了甲芬那酸的葡萄糖醛酸化动力学。这些研究提供了对甲芬那酸及其酰基葡萄糖醛酸苷的肾脏处理的见解,这可能对肾毒性有影响 (Gaganis 等人,2007)。

早产儿尿液排泄:一项关于甲芬那酸及其代谢物在早产儿尿液中排泄的研究表明,甲芬那酸在婴儿中的代谢与成人和儿童不同,这可能是由于药物代谢酶活性较低 (Sato 等人,1997)。

属性

IUPAC Name |

3,4,5-trihydroxy-6-[2-[3-(hydroxymethyl)-2-methylanilino]benzoyl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO9/c1-10-11(9-23)5-4-8-13(10)22-14-7-3-2-6-12(14)20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28/h2-8,15-18,21-26H,9H2,1H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQNPPRHZMQONU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)